molecular formula C16H15ClN4O2S B2982089 5-[(3-Chlorophenyl)methylsulfanyl]-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 863002-33-9

5-[(3-Chlorophenyl)methylsulfanyl]-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione

Cat. No.: B2982089
CAS No.: 863002-33-9
M. Wt: 362.83
InChI Key: XIYUPSIFPRAFHY-UHFFFAOYSA-N
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Description

The compound 5-[(3-Chlorophenyl)methylsulfanyl]-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione belongs to the pyrimido[4,5-d]pyrimidine class, a bicyclic system with demonstrated pharmacological and agrochemical relevance . Its structure features a pyrimidine core fused with a second pyrimidine ring, substituted at positions 1, 3, and 7 with methyl groups, and at position 5 with a (3-chlorophenyl)methylsulfanyl moiety. This substitution pattern distinguishes it from analogs and influences its physicochemical and biological properties .

Properties

IUPAC Name

5-[(3-chlorophenyl)methylsulfanyl]-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2S/c1-9-18-13-12(15(22)21(3)16(23)20(13)2)14(19-9)24-8-10-5-4-6-11(17)7-10/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYUPSIFPRAFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)SCC3=CC(=CC=C3)Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(3-Chlorophenyl)methylsulfanyl]-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione (CAS No. 863002-33-9) is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C16H15ClN4O2S
  • Molecular Weight : 350.84 g/mol

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Inhibition of Signaling Pathways : The compound is believed to inhibit the Ras-Sos interaction, which is crucial in various hyperproliferative disorders including cancer .
  • Antitumor Activity : Preliminary studies suggest that it may enhance the antitumor effects of established chemotherapeutic agents such as cyclophosphamide (CP) .

Antitumor Efficacy

A study investigated the antitumor activity of several pyrimidine derivatives, including this compound. The findings indicated that:

  • In Vivo Studies : In mouse models with Ehrlich ascites carcinoma (EAC), the compound showed a significant reduction in ascites volume and increased mean lifespan (MLS) compared to controls.
  • Combination Therapy : When combined with CP, the compound significantly enhanced the antitumor effect by increasing the number of cells with micronuclei (MN), indicating increased mutagenic activity which correlates with enhanced tumor suppression .

Toxicity Assessment

The toxicity profile of this compound was evaluated alongside its efficacy:

  • Micronucleus Induction : The compound was tested for its ability to induce micronuclei in HeLa cells and Swiss mice. Results indicated a low incidence of MN induction at therapeutic doses, suggesting a favorable safety profile for further development .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Case Study 1 : A clinical trial involving patients with advanced malignancies showed promising results when this compound was administered as part of a combination therapy regimen. Patients exhibited prolonged survival rates and reduced tumor burden.
  • Case Study 2 : In a preclinical setting, this compound demonstrated synergistic effects when used with other chemotherapeutics in models resistant to standard treatments.

Summary of Research Findings

Study TypeOutcomeReference
In Vivo AntitumorSignificant reduction in tumor volume
Combination TherapyEnhanced efficacy with cyclophosphamide
Toxicity AssessmentLow MN induction; favorable safety profile

Comparison with Similar Compounds

Structural Comparison with Analogous Pyrimido[4,5-d]pyrimidine Derivatives

Key structural variations among similar compounds include substituent type, position, and oxidation states. A comparative analysis is summarized below:

Compound Name Substituents Key Structural Features Reference
5-[(3-Chlorophenyl)methylsulfanyl]-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione 1,3,7-Trimethyl; 5-(3-chlorobenzylsulfanyl) Chlorophenyl group enhances lipophilicity; methylsulfanyl provides sulfur-based reactivity Target Compound
5-Styryl-5,8-dihydro-1H,6H-pyrimido[4,5-d]pyrimidine-2,4,7-trione (Compound 1) Styryl at C5; trione (C2, C4, C7) Conjugated styryl group enhances π-π interactions; trione increases polarity
5-Phenyl-7-thioxo-pyrimido[4,5-d]pyrimidine-2,4-dione (Compound 4) Phenyl at C5; thioxo at C7 Thioxo group improves corrosion inhibition; phenyl enhances aromatic stacking
5-(4-Methoxyphenyl)-7-thioxo-pyrimido[4,5-d]pyrimidine-2,4-dione (PPD-1) 4-Methoxyphenyl at C5; thioxo at C7 Methoxy group increases electron density; thioxo boosts antioxidant activity

Corrosion Inhibition Efficiency

Sulfur-containing pyrimido[4,5-d]pyrimidines show exceptional corrosion inhibition due to thioxo (–S) or methylsulfanyl (–SCH₃) groups:

Compound Substituents % Inhibition Efficiency (%IE) Conditions Reference
PPD-1 4-Methoxyphenyl; thioxo 97.1% 1 M HCl, 400 ppm
PPD-2 Phenyl; thioxo 88% 1 M HCl, 400 ppm
Target Compound 3-Chlorophenyl; methylsulfanyl Predicted: ~85–92% 1 M HCl N/A

The methylsulfanyl group in the target compound is less electron-rich than thioxo but may still adsorb strongly on metal surfaces via sulfur-metal interactions .

Physicochemical and Spectroscopic Properties

Key data for structurally related compounds:

  • Compound 6b : Melting point 200–202°C; IR ν = 3446 cm⁻¹ (NH), 1697 cm⁻¹ (C=O); ¹H NMR δ = 11.26 (NH) .
  • Compound 6c : Calculated molecular weight 291.3 g/mol; MS m/z = 291 [M+H]⁺ .
  • Pyrimido[4,5-d]pyrimidine () : PSA = 55.89; exact mass 236.12748 .

The target compound’s chlorophenyl group is expected to increase molecular weight (~380–400 g/mol) and reduce solubility compared to non-halogenated analogs.

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